Product packaging for 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 62208-53-1)

2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B3054863
CAS No.: 62208-53-1
M. Wt: 360.4 g/mol
InChI Key: QSQDXGRJHRDBKQ-UHFFFAOYSA-N
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Description

2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole is a novel benzimidazole derivative intended for research and development purposes. The benzimidazole core is a privileged scaffold in medicinal and agrochemical chemistry due to its diverse biological activities and its presence in various therapeutic agents . This particular compound features a benzhydryl (diphenylmethyl) group at the 2-position and a phenyl substituent at the 1-position of the benzimidazole ring, a structure that may influence its electronic properties and steric profile, potentially leading to unique interactions in biological systems. Benzimidazole derivatives are extensively investigated for their broad spectrum of pharmacological activities. Research on analogous compounds has demonstrated significant potential in areas such as antifungal applications against phytopathogens , antibacterial development to address antimicrobial resistance (AMR) , and antitumor activities . The structural motif of this compound makes it a valuable intermediate for synthesizing more complex fused heterocyclic systems, which are often explored for novel bioactivities . Furthermore, the inherent properties of the imidazole ring, including its amphoteric nature and ability to engage in hydrogen bonding, can be crucial for optimizing the pharmacokinetic parameters of drug candidates, such as improving solubility . This product is provided for research applications only, including as a building block in organic synthesis, a candidate for high-throughput biological screening, and a lead compound in the development of new therapeutic or agrochemical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20N2 B3054863 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole CAS No. 62208-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzhydryl-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c1-4-12-20(13-5-1)25(21-14-6-2-7-15-21)26-27-23-18-10-11-19-24(23)28(26)22-16-8-3-9-17-22/h1-19,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQDXGRJHRDBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489666
Record name 2-(Diphenylmethyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62208-53-1
Record name 2-(Diphenylmethyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 2 Benzhydryl 1 Phenyl 1h Benzo D Imidazole and Its Analogs

Foundation of Benzimidazole (B57391) Ring Synthesis

The benzimidazole ring is a privileged scaffold in medicinal chemistry, and its synthesis has been a subject of extensive research. The most common and versatile methods involve the formation of the imidazole (B134444) ring by cyclizing an o-phenylenediamine (B120857) precursor.

Condensation Reactions of o-Phenylenediamines with Carbonyl Precursors

The Phillips-Ladenburg synthesis, a cornerstone of benzimidazole chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes, esters, or nitriles. connectjournals.comnih.gov This reaction is typically carried out under harsh dehydrating conditions, often requiring strong acids and high temperatures. connectjournals.comresearchgate.net The general mechanism involves the initial formation of a Schiff base from one of the amino groups and the carbonyl compound, followed by intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.

Over the years, numerous advancements have been made to improve the efficiency and environmental footprint of this reaction. A wide array of catalysts and reaction media have been explored to facilitate the cyclization under milder conditions. For instance, microwave irradiation has been shown to significantly reduce reaction times and improve yields. researchgate.netnih.gov Various catalysts, including Lewis acids like TiCl₃OTf and bismuth nitrate, and solid acid catalysts such as SBA-Pr-SO₃H and nano montmorillonite (B579905) clay, have been successfully employed to promote the condensation, often under solvent-free conditions at room temperature. rsc.orgkashanu.ac.irpnu.ac.ir The use of oxidizing agents, like sodium metabisulfite, is another common strategy when aldehydes are used as the carbonyl precursor to facilitate the final aromatization step. nih.gov

Table 1: Selected Catalytic Systems for Condensation of o-Phenylenediamines with Carbonyl Precursors

Carbonyl Precursor Catalyst/Reagent Solvent Conditions Yield (%)
Benzaldehyde Er(OTf)₃ (1 mol%) Solvent-free 60°C, MW, 5-10 min 86-99
Aromatic Aldehydes p-Toluenesulfonic acid Solvent-free Grinding, RT High
Aromatic Aldehydes Chlorosulfonic acid - RT Good-Excellent
Aromatic Aldehydes Nano montmorillonite clay Solvent-free RT, 10-20 min High
Aromatic Aldehydes SBA-Pr-SO₃H Solvent-free RT, 10-52 min High
Aromatic Aldehydes Acetic Acid - MW High

This table is generated based on data from multiple sources. researchgate.netnih.govrsc.orgkashanu.ac.irpnu.ac.ir

Multicomponent Reaction Approaches to Benzimidazole Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for the synthesis of complex molecules like benzimidazole derivatives from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity. Several MCRs have been developed for the synthesis of substituted benzimidazoles. For example, a one-pot, three-component reaction can involve an o-phenylenediamine, an aldehyde, and another component that facilitates the cyclization and functionalization in a single step. Iron-catalyzed domino reactions have been developed that proceed via C-N bond formation and cyclization to selectively produce benzimidazoles under mild conditions.

Regioselective Functionalization at the 2-Position

The functional group at the 2-position of the benzimidazole ring is crucial for defining the molecule's properties. For the synthesis of the target compound, the introduction of a benzhydryl group is the key step.

Introduction of Benzhydryl Moieties

The introduction of the benzhydryl group (a diphenylmethyl group) at the C2 position can be achieved by applying the classical Phillips-Ladenburg condensation. This strategy involves the reaction of an o-phenylenediamine with diphenylacetic acid or one of its derivatives (e.g., ester, acid chloride). The condensation, driven by the removal of water, forges the imidazole ring with the benzhydryl substituent directly installed at the 2-position. The reaction conditions can be optimized using various acidic catalysts and heating methods, similar to those used for simpler carboxylic acids.

Derivatization with Aryl Substituents

The synthesis of 2-aryl benzimidazoles is a widely practiced derivatization and serves as a model for C2-functionalization. This is most commonly achieved through the condensation of o-phenylenediamines with a diverse range of aromatic aldehydes. pnu.ac.iriosrjournals.org The reaction is often performed in the presence of an oxidizing agent or a catalyst that promotes the cyclodehydrogenation of the intermediate dihydrobenzimidazole. Catalysts such as HClO₄–SiO₂, L-proline, and various metal salts have proven effective in promoting this transformation with high selectivity. iosrjournals.org This method's robustness allows for the introduction of a wide variety of substituted aryl groups at the 2-position, demonstrating the versatility of this approach for creating diverse benzimidazole libraries. pnu.ac.ir

Table 2: Synthesis of 2-Aryl Benzimidazoles from o-Phenylenediamine and Aromatic Aldehydes

Aldehyde Catalyst/Conditions Yield (%) Reference
Benzaldehyde Er(OTf)₃, MW, 60°C 99 nih.gov
4-Chlorobenzaldehyde SBA-Pr-SO₃H, Solvent-free, RT 95 kashanu.ac.ir
4-Nitrobenzaldehyde SBA-Pr-SO₃H, Solvent-free, RT 98 kashanu.ac.ir
4-Methoxybenzaldehyde HClO₄–SiO₂, EtOH, RT 94 iosrjournals.org
Benzaldehyde Lactic Acid, 100°C 92 iosrjournals.org

This table presents a selection of reported synthesis methods.

N-Substitution Chemistry of the Benzimidazole Core

The final structural element of 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole is the phenyl group attached to one of the nitrogen atoms. The synthesis of 1,2-disubstituted benzimidazoles can be approached in two primary ways: by building the ring from an N-substituted precursor or by functionalizing the NH group of a pre-formed benzimidazole.

The most direct route to 1,2-disubstituted benzimidazoles is the condensation of an N-substituted o-phenylenediamine with a carbonyl compound. nih.goviosrjournals.orgnih.gov For the target molecule, this would involve the reaction of N-phenyl-o-phenylenediamine with diphenylacetic acid. This approach ensures complete regioselectivity for the N1-substitution. This one-pot cyclocondensation has been achieved using various catalytic systems, including erbium(III) triflate under microwave irradiation and L-proline, which afford excellent yields and selectivity for the desired 1,2-disubstituted product. nih.goviosrjournals.org

Alternatively, the N-arylation of a pre-synthesized 2-benzhydryl-1H-benzo[d]imidazole can be accomplished through cross-coupling reactions. Ullmann-type and Buchwald-Hartwig amination reactions are powerful methods for forming C-N bonds. researchgate.net These reactions typically employ a copper or palladium catalyst, respectively, to couple the benzimidazole NH with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene). researchgate.netmit.edursc.orgrsc.org While effective, these methods may require careful optimization to control regioselectivity, especially with unsymmetrical benzimidazoles, and to manage the often demanding reaction conditions.

Table 3: Methodologies for the Synthesis of 1,2-Disubstituted Benzimidazoles

Method Starting Materials Catalyst/Reagent Key Features
One-Pot Condensation N-Phenyl-o-phenylenediamine, Benzaldehyde Er(OTf)₃, MW High yield, short reaction time, solvent-free
One-Pot Condensation o-Phenylenediamine, Aromatic Aldehydes (2 equiv.) L-Proline, Zn(L-Proline)₂, or HClO₄–SiO₂ High selectivity for 1,2-disubstitution
N-Arylation N-Phenylbenzimidamides, Iodobenzenes Pd-catalyst and Cu-catalyst One-pot N-arylation and C-H functionalization
N-Arylation 2-Substituted Benzimidazole, Aryl Halide CuI / Ligand (e.g., phenanthroline) Ullmann coupling for C-N bond formation
N-Arylation Unsymmetric Imidazoles, Aryl Halide Pd₂(dba)₃ / Ligand Highly regioselective for the less hindered nitrogen

This table summarizes general strategies applicable to the synthesis of the target compound, based on data from multiple sources. nih.goviosrjournals.orgresearchgate.netmit.edursc.orgrsc.org

Strategies for 1-Phenyl Group Incorporation

The primary strategy for incorporating a phenyl group at the N-1 position of the benzimidazole ring involves the use of an appropriately substituted starting material, namely N-phenyl-o-phenylenediamine. This precursor contains the pre-formed N-phenyl bond, which directs the cyclization reaction to yield the desired 1,2-disubstituted product.

The most common approach is the condensation reaction between N-phenyl-o-phenylenediamine and a suitable aldehyde or its equivalent. nih.govnih.gov For the target compound, diphenylacetaldehyde (B122555) or a related precursor would be used. This method provides a direct and efficient route to the desired scaffold. An alternative, though less direct, approach involves the N-arylation of a pre-formed 2-substituted benzimidazole. However, this can lead to mixtures of products and is often less atom-economical. The use of N-substituted o-phenylenediamines is therefore the preferred method for achieving regiochemical control. nih.gov

Microwave-assisted synthesis using a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃) has been shown to be highly effective for the reaction between N-phenyl-o-phenylenediamine and various benzaldehydes, providing a clean and efficient pathway to 1,2-disubstituted benzimidazoles. nih.gov

Impact of N-Substitution on Reaction Pathways and Yields

The presence of a substituent on one of the nitrogen atoms of the o-phenylenediamine precursor has a significant impact on reaction pathways and product yields. A primary advantage of using an N-substituted diamine is the elimination of selectivity issues. mdpi.com When unsubstituted o-phenylenediamine reacts with an aldehyde, it can lead to the formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, complicating purification and reducing the yield of the desired product. mdpi.com

Catalytic Systems and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the use of green and sustainable methods. For benzimidazole synthesis, this involves the application of recoverable heterogeneous catalysts and the reduction or elimination of hazardous organic solvents.

Application of Heterogeneous Catalysts (e.g., Nano Montmorillonite Clay)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and often lower environmental impact. mdpi.commdpi.com Montmorillonite K10, a type of clay, has emerged as an effective, inexpensive, and eco-friendly heterogeneous catalyst for benzimidazole synthesis. mdpi.comresearchgate.net Its catalytic activity stems from its high surface area and the presence of both Brønsted and Lewis acid sites. mdpi.com

Nano montmorillonite clay, in particular, has been successfully employed as a solid acid catalyst in the condensation of o-phenylenediamine with various aldehydes. pnu.ac.ir The use of this nanocatalyst allows the reaction to proceed efficiently under mild, solvent-free conditions at room temperature. pnu.ac.ir The benefits include high catalytic activity, rapid reaction times (typically 10–20 minutes), and high product yields. pnu.ac.ir The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity, a key principle of green chemistry. mdpi.commdpi.com

Catalytic Performance of Montmorillonite Clay in Benzimidazole Synthesis
ReactantsCatalystConditionsYield (%)Reference
o-phenylenediamine and benzaldehydeModified MontmorilloniteToluene, Room Temp., 3h86 jocpr.com
o-phenylenediamine and various aldehydesMontmorillonite K10 (MK10)Solvent-free, MW, 5 min>90 mdpi.com
o-phenylenediamine and various aldehydesNano Montmorillonite ClaySolvent-free, Room Temp., 10-20 minHigh pnu.ac.ir

Solvent-Free and Environmentally Conscious Synthesis

Solvent-free synthesis represents a significant advancement in environmentally conscious chemistry, as it minimizes the generation of volatile organic compound (VOC) waste. mdpi.com These reactions can be conducted using the reactants alone or on solid supports, often accelerated by microwave irradiation or mechanical grinding. researchgate.netresearchgate.net

The synthesis of benzimidazoles has been effectively demonstrated under solvent-free conditions using various catalysts. For instance, nano montmorillonite clay catalyzes the reaction between o-phenylenediamines and aldehydes at room temperature without any solvent. pnu.ac.ir Similarly, Montmorillonite K10 has been used under microwave irradiation in the absence of a solvent to produce both 2-substituted and 1,2-disubstituted benzimidazoles in very short reaction times and with high yields. mdpi.com Another approach involves using polyphosphoric acid (PPA) as a catalyst under microwave-enhanced, solvent-free conditions. researchgate.net These methods not only reduce environmental pollution but also often lead to simpler work-up procedures, faster reaction rates, and improved yields, making them highly attractive for industrial applications. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Benzhydryl 1 Phenyl 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole is anticipated to be complex, particularly in the aromatic region (typically δ 7.0-8.0 ppm), due to the presence of multiple, distinct phenyl rings.

The protons of the benzimidazole (B57391) ring system are expected to appear as multiplets, influenced by their position and coupling with adjacent protons. jyoungpharm.orgrsc.org The protons on the 1-phenyl substituent would likely resonate as a set of multiplets, with those ortho to the nitrogen atom potentially shifted downfield due to deshielding effects. Similarly, the ten protons of the two phenyl rings on the benzhydryl group would contribute significantly to the aromatic region, likely appearing as overlapping multiplets. rsc.org

A key diagnostic signal would be the single aliphatic proton of the benzhydryl group (-CH). This methine proton is expected to appear as a singlet at a distinct chemical shift, likely in the range of δ 5.5-6.5 ppm, shifted downfield due to the influence of the adjacent aromatic rings and the benzimidazole nitrogen.

Expected ¹H NMR Chemical Shifts:

Aromatic Protons (C₆H₄, N-C₆H₅, CH(C₆H₅)₂): δ 7.00-8.00 ppm (multiplets)

Methine Proton (-CH): δ 5.50-6.50 ppm (singlet)

Interactive Table: Predicted ¹H NMR Data

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons7.00 - 8.00Multiplet
Aliphatic Methine Proton5.50 - 6.50Singlet

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The spectrum for this compound would be characterized by a number of signals in the aromatic region (δ 110-155 ppm) and a single, highly informative signal in the aliphatic region.

The quaternary carbon (C2) of the benzimidazole ring, to which the benzhydryl group is attached, is expected to have a characteristic chemical shift around δ 152 ppm. rsc.org The other carbons of the benzimidazole backbone and the various phenyl rings would produce a cluster of signals in the aromatic region. rsc.orgugm.ac.id

The aliphatic methine carbon of the benzhydryl substituent is a key structural marker. Its resonance is anticipated to appear in the aliphatic region of the spectrum, likely between δ 50-60 ppm. The specific chemical shift would be influenced by the electronic effects of the attached phenyl and benzimidazole rings.

Expected ¹³C NMR Chemical Shifts:

Benzimidazole C2: ~δ 152 ppm

Aromatic Carbons: δ 110-145 ppm

Aliphatic Methine Carbon (-CH): δ 50-60 ppm

Interactive Table: Predicted ¹³C NMR Data

Carbon EnvironmentPredicted Chemical Shift (ppm)
Aromatic Carbons110 - 145
Benzimidazole C2~152
Aliphatic Methine Carbon50 - 60

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₂₆H₂₀N₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. This technique would serve to unequivocally confirm the molecular formula of the compound. rsc.orgrsc.org

The mass spectrum under electron ionization (EI) would likely exhibit characteristic fragmentation patterns that reflect the compound's structure. A prominent molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve the cleavage of the bond between the benzimidazole C2 carbon and the benzhydryl group. This would lead to the formation of a stable benzhydryl cation (diphenylmethyl cation, [C₁₃H₁₁]⁺) at m/z 167. Another significant fragment would correspond to the 1-phenyl-1H-benzo[d]imidazolyl cation. Further fragmentation of the benzimidazole ring system could also occur, though the benzhydryl fragment is often a dominant feature in such structures.

Expected Key Fragments:

[M]⁺: The molecular ion.

[M - C₁₃H₁₁]⁺: Loss of the benzhydryl group.

[C₁₃H₁₁]⁺ (m/z 167): The benzhydryl cation, which could be the base peak.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and heterocyclic components.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹. orientjchem.org A weaker band corresponding to the aliphatic C-H stretch of the methine group would be expected in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the various aromatic rings would give rise to a series of sharp absorption bands in the 1450-1620 cm⁻¹ region. researchgate.net These are often strong and characteristic of benzimidazole derivatives. rsc.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would appear in the 690-900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Interactive Table: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Multiple weak to medium bands
Aliphatic C-H Stretch2850 - 3000Weak band
C=N / C=C Stretch1450 - 1620Multiple sharp, strong bands
Aromatic C-H Bend690 - 900Strong bands

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Following extensive research, no specific X-ray diffraction crystallographic data for the compound "this compound" has been found in the available scientific literature and crystallographic databases. The subsequent sections on its detailed solid-state structural analysis, therefore, cannot be completed at this time.

For a comprehensive analysis as outlined, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be required. Such an analysis would provide critical insights into the following aspects of its solid-state structure.

Determination of Molecular Conformation and Dihedral Angles

An X-ray diffraction study would elucidate the precise three-dimensional arrangement of the atoms in the molecule. Key structural parameters, such as the dihedral angles between the planes of the benzimidazole ring system, the N-phenyl substituent, and the two phenyl rings of the benzhydryl group, would be determined. This information is crucial for understanding the steric and electronic interactions that govern the molecule's preferred conformation in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Analysis of the crystal structure would reveal how individual molecules of this compound are arranged in the crystal lattice. This includes the identification and characterization of any intermolecular interactions, such as van der Waals forces, π-π stacking, or potential weak C-H···N or C-H···π hydrogen bonds. These interactions are fundamental to the stability and physical properties of the crystalline material. In the absence of traditional hydrogen bond donors, the packing would likely be dominated by shape-fitting and weaker non-covalent interactions.

Investigation of Tautomeric Forms in Crystalline States

Benzimidazole derivatives can potentially exist in different tautomeric forms. encyclopedia.pub While the specified compound is N-substituted, precluding the common 1H/3H-tautomerism of the benzimidazole core, X-ray crystallography would definitively confirm the location of the phenyl group on the N1-position of the imidazole ring in the crystalline state. It would also provide evidence for or against the existence of any unexpected tautomeric isomers or positional disorder within the crystal lattice.

Further research involving the synthesis and crystallographic analysis of this compound is necessary to provide the specific data required for a complete discussion of its solid-state structure.

Computational Chemistry and Theoretical Investigations of 2 Benzhydryl 1 Phenyl 1h Benzo D Imidazole

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to predicting the intrinsic properties of a molecule. These studies provide a detailed picture of the electron distribution and energy levels, which are essential for understanding the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method widely used to determine the optimized geometry and electronic properties of benzimidazole (B57391) derivatives. nih.govresearchgate.net By employing functionals like B3LYP or M062X combined with basis sets such as 6-311++G(d,p), researchers can accurately predict the most stable three-dimensional arrangement of atoms in the molecule's ground state. iucr.orgnih.govresearchgate.net

These calculations yield critical geometric parameters, including bond lengths, bond angles, and dihedral angles. For 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole, DFT would be particularly useful for determining the spatial orientation of the bulky benzhydryl and phenyl groups relative to the benzimidazole core. The resulting optimized structure represents the molecule's conformation at its lowest energy state, providing a foundational model for further analysis. nih.gov

Table 1: Key Parameters Obtained from DFT Geometry Optimization

ParameterDescriptionSignificance
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-C).Indicates the strength and type of chemical bonds within the molecule.
Bond Angles The angle formed between three connected atoms.Defines the molecule's local shape and steric strain.
Dihedral Angles The angle between two intersecting planes, defined by four atoms.Describes the rotation around bonds and determines the overall 3D conformation, especially the orientation of the phenyl and benzhydryl substituents.
Total Energy The calculated total electronic energy of the molecule in its optimized state.Allows for the comparison of the stability of different isomers or conformers.

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sapub.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the compound. researchgate.net A smaller energy gap generally implies higher reactivity. researcher.life

Natural Bond Orbital (NBO) analysis is another powerful tool that investigates charge transfer and conjugative interactions within the molecule. sapub.orgnih.gov By examining the delocalization of electron density between filled and unfilled orbitals, NBO analysis can quantify the stability arising from these electronic interactions. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for intermolecular interactions. researchgate.netnih.gov

Conformational Analysis and Tautomeric Equilibria

The structural complexity of this compound necessitates a thorough analysis of its possible conformations and tautomeric forms. The benzimidazole core itself can undergo annular tautomerism, where the N-H proton shifts between the two nitrogen atoms (N1 and N3). nih.govresearchgate.netbeilstein-journals.org

Due to the free rotation around single bonds, the benzhydryl and phenyl substituents can adopt numerous spatial orientations, leading to various rotational isomers (rotamers). Computational methods are employed to perform a conformational search, systematically exploring the potential energy surface to identify stable conformers. beilstein-journals.org

By calculating the relative energies of each identified conformer and tautomer, researchers can determine the most energetically favorable structures. researchgate.net The global minimum on this energy landscape corresponds to the most stable and likely most abundant form of the molecule under given conditions. These energy calculations are vital for understanding how the molecule's structure influences its properties and biological activity.

Table 2: Conceptual Framework for Energetic Preference Analysis

Structure AnalyzedComputational MethodCalculated PropertyPurpose
Tautomer I (1H-form) DFT / MP2Relative Gibbs Free Energy (ΔG)Determine the thermodynamically favored tautomer at equilibrium.
Tautomer II (3H-form) DFT / MP2Relative Gibbs Free Energy (ΔG)Compare stability with the 1H-form.
Rotational Conformer A DFTRelative Energy (ΔE)Identify the most stable spatial arrangement of substituents.
Rotational Conformer B DFTRelative Energy (ΔE)Compare the stability of different rotational isomers.

The surrounding environment, particularly the solvent, can significantly influence the stability of different tautomers and conformers. researchgate.netnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. beilstein-journals.orgnih.gov

These calculations can predict how the equilibrium between tautomers or the preference for a certain conformer shifts in different solvents. nih.gov Polar solvents may stabilize more polar tautomers or conformers through hydrogen bonding or dipole-dipole interactions, altering the energetic landscape compared to the gas phase. researchgate.net Understanding these effects is crucial for correlating theoretical calculations with experimental results obtained in solution.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netrsc.orgjksus.orgtandfonline.com MD simulations model the movements of atoms and bonds by solving Newton's equations of motion, providing a virtual trajectory of the molecule's structural evolution.

Prediction of Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in predicting the interaction between a ligand and its receptor binding site. For many benzimidazole derivatives, studies have detailed potential binding modes and affinities with various biological targets, such as enzymes and receptors. These studies often report binding energy values and identify key interacting amino acid residues (e.g., through hydrogen bonds, hydrophobic interactions, and π-π stacking).

Despite the availability of such data for structurally related compounds, there are no specific molecular docking studies in the scientific literature that focus on this compound. Therefore, information regarding its potential binding partners, binding affinity scores, or specific interaction patterns within a protein active site remains speculative.

Protein-Ligand Complex Stability and Dynamics

Following docking studies, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. These simulations provide insights into the dynamic behavior of the complex, analyzing parameters such as Root Mean Square Deviation (RMSD) to evaluate structural stability, Root Mean Square Fluctuation (RMSF) to identify flexibility in different parts of the protein, and the persistence of intermolecular interactions like hydrogen bonds.

For the compound this compound, there is a lack of published MD simulation data. Consequently, there are no findings on how this specific ligand behaves within a biological target's binding pocket over a simulated period, nor any analysis of the stability of its potential complexes.

Photophysical Properties from Theoretical Perspectives

Theoretical methods are also instrumental in predicting the photophysical characteristics of molecules, which is vital for applications in areas like fluorescent probes and optoelectronics.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. These calculations can determine the maximum absorption (λ_max_abs) and emission (λ_max_em) wavelengths, oscillator strengths (f), and Stokes shifts, which are fundamental photophysical parameters. While theoretical spectra have been calculated for numerous benzimidazole-based compounds, no such computational data has been reported for this compound.

Computational analysis further allows for the characterization of the electronic transitions responsible for the observed spectral properties. This includes identifying the nature of the transitions (e.g., π→π* or n→π*) and the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This level of detailed electronic analysis for this compound is currently absent from the scientific record.

Advanced Research in Biological Mechanisms and Medicinal Chemistry Design Non Clinical Focus

Structure-Activity Relationship (SAR) and Molecular Design Principles

The biological activity of benzimidazole (B57391) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govresearchgate.net Rational design and SAR studies are crucial for optimizing these molecules for specific biological targets.

Rational Design of Benzimidazole Derivatives for Targeted Interactions

The 2-phenyl-1H-benzo[d]imidazole framework has been identified as an advantageous starting point for designing targeted inhibitors. nih.gov In the rational design of inhibitors for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease, molecular docking studies have been pivotal. nih.govrsc.orgnih.gov Analysis of the binding mode of a parent 2-phenyl-1H-benzo[d]imidazole compound revealed that it occupies the active pocket and forms a key hydrogen bond with the amino acid Gln165. nih.gov Crucially, these docking studies identified an adjacent hydrophobic cavity, suggesting that introducing larger, hydrophobic fragments onto the lead compound could enhance binding and inhibitory potency. nih.gov This principle provides a clear rationale for exploring bulky substituents at the C2 position, such as the benzhydryl group, to achieve improved target engagement.

Similarly, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, modifying known quinazoline (B50416) inhibitors by replacing the core with a benzimidazole scaffold led to derivatives with enhanced potency against both wild-type and mutated forms of the enzyme. tandfonline.com This bioisosteric replacement strategy is a common and effective tool in rational drug design, highlighting the versatility of the benzimidazole core.

Influence of Benzhydryl and Phenyl Substituents on Biological Recognition

The specific substituents at the N1 and C2 positions profoundly dictate the molecule's interaction with biological targets. nih.govnih.gov

C2-Benzhydryl Substituent: The C2 position is the most common site for substitution to modulate the biological activity of benzimidazoles. rroij.com The introduction of a benzhydryl (diphenylmethyl) group imparts significant bulk and hydrophobicity. While some studies on antifungal agents suggest that excessively bulky groups at certain positions can reduce activity, many other therapeutic targets benefit from such large moieties. nih.gov For instance, the anti-inflammatory activity of benzimidazoles is greatly influenced by C2 substitution. nih.govresearchgate.net The two phenyl rings of the benzhydryl group provide extensive surface area for van der Waals and hydrophobic interactions within a large protein binding pocket. This feature is particularly relevant for targets like tubulin, where large hydrophobic pockets accommodate inhibitors. nih.govrsc.org The C2-benzyl group, which is smaller than a benzhydryl group, has been incorporated into highly active antibacterial benzimidazole derivatives, indicating that large aryl-alkyl groups at this position are well-tolerated and can be beneficial for activity. nih.gov

Mechanistic Investigations of Molecular Interactions

Understanding how these molecules interact with enzymes and cellular machinery at a molecular level is key to developing them as research tools or therapeutic leads.

Modulation of Cellular Pathways

The anti-proliferative effects of 2-aryl benzimidazoles are often the result of their ability to modulate critical cellular pathways. Studies on potent derivatives have shown they can induce apoptosis (programmed cell death) and interfere with the normal progression of the cell cycle. nih.govrsc.org

One of the primary mechanisms involves the disruption of microtubule dynamics. Certain 2-aryl-benzimidazole derivatives have been shown to inhibit tubulin polymerization, similar to established anticancer agents like combretastatin (B1194345) A-4. nih.govnih.gov This disruption prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govrsc.org Furthermore, some of these compounds have been observed to induce apoptosis through the intrinsic pathway, characterized by a loss of mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS). rsc.org Other benzimidazole derivatives have been found to target different pathways, such as inhibiting human topoisomerase I, an enzyme essential for DNA replication and transcription, or acting as inhibitors of protein kinases like EGFR, which are crucial for cell signaling and growth. acs.orgfrontiersin.org

Anti-Proliferative Activity at a Molecular Level

At the molecular level, 2-substituted benzimidazoles exhibit potent cytotoxic activity against a range of human cancer cell lines. The mechanism often involves the induction of apoptosis, which is confirmed by assays showing the activation of executioner caspases like caspase-3 and caspase-7. nih.gov Flow cytometry analysis of cells treated with active benzimidazole compounds frequently reveals a significant increase in the sub-G1 population, indicative of apoptotic DNA fragmentation, and cell cycle arrest at specific phases. nih.govrsc.org

For example, a series of 2-aryl-benzimidazole derivatives of dehydroabietic acid showed potent cytotoxicity, with the lead compound exhibiting an IC₅₀ value of 0.08 µM against the SMMC-7721 human hepatoma cell line. nih.govrsc.org Mechanistic studies confirmed this compound arrested the cell cycle at the G2/M phase and inhibited tubulin polymerization. nih.govrsc.org Another study on benzimidazole-1,3,4-oxadiazole hybrids found that the lead compounds arrested the cell cycle and induced both early and late apoptosis in breast, lung, and ovarian cancer cell lines. rsc.org The structure-activity relationship is evident, as substitutions on the 2-aryl ring significantly impact potency. For instance, the introduction of electron-withdrawing groups like halogens on the 2-phenyl ring often results in increased anti-proliferative activity. nih.govresearchgate.net

Anti-Proliferative Activity of 2-Aryl Benzimidazole Derivatives Against Human Cancer Cell Lines
Compound SeriesDerivative ExampleCell LineCancer TypeIC₅₀ or GI₅₀ (µM)Reference
2-Aryl-benzimidazoles of dehydroabietic acidCompound 6jSMMC-7721Hepatoma0.08 ± 0.01 nih.govrsc.org
2-Aryl-benzimidazoles of dehydroabietic acidCompound 6jMDA-MB-231Breast0.19 ± 0.04 nih.govrsc.org
2-Aryl-benzimidazoles of dehydroabietic acidCompound 6jHeLaCervical0.23 ± 0.05 nih.govrsc.org
Benzimidazole-1,3,4-oxadiazole hybridsCompound 10A549Lung1.15 rsc.org
Benzimidazole-1,3,4-oxadiazole hybridsCompound 14MDA-MB-231Breast3.24 rsc.org
1H-Benzo[d]imidazole derivativesCompound 12bVariousNCI-60 Panel0.16 - 3.6 acs.org

Antimicrobial Mechanism Exploration

While specific mechanistic studies on 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole are not extensively detailed in publicly available research, the broader class of 1,2-disubstituted benzimidazole derivatives has been the subject of significant investigation. These studies reveal several potential mechanisms through which these compounds exert their antimicrobial effects. The biological activity of the benzimidazole system is strongly influenced by the nature of substituents at the N-1 and C-2 positions. acs.org Research into this class of compounds points towards primary modes of action involving the inhibition of crucial bacterial enzymes, disruption of fungal cell membrane integrity, and interference with cytoskeletal formation.

Detailed Research Findings

The antimicrobial prowess of 1,2-disubstituted benzimidazoles is attributed to their ability to interfere with essential life processes in both bacteria and fungi. The specific substitutions at the first and second positions of the benzimidazole ring play a critical role in the potency and spectrum of their activity. rjptonline.orgrsc.org

Antibacterial Mechanism: Inhibition of Type II Topoisomerases

A primary antibacterial mechanism for benzimidazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they manage DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

Molecular docking studies have shown that 1,2-disubstituted benzimidazole derivatives can bind to the ATP-binding site of the DNA gyrase B subunit (GyrB). rsc.orgresearchgate.net This interaction prevents the enzyme from carrying out its function of introducing negative supercoils into the DNA, a process vital for DNA compaction and replication. Similarly, inhibition of topoisomerase IV, which is crucial for decatenating daughter chromosomes after replication, also results in bactericidal activity. Several studies have identified potent benzimidazole-based inhibitors of both DNA gyrase and topoisomerase IV. nih.govacs.org

Antifungal Mechanisms

The mechanisms underlying the antifungal activity of benzimidazole derivatives are more varied and can involve multiple targets.

Inhibition of Ergosterol (B1671047) Biosynthesis: A well-established antifungal mechanism for azole-containing compounds is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital sterol component. Benzimidazole derivatives can inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. rsc.orgnih.gov This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which increases the permeability and fragility of the fungal cell membrane, ultimately causing cell lysis.

Disruption of Microtubule Assembly: Benzimidazoles are known to interfere with microtubule formation by binding to β-tubulin. nih.govnih.gov In fungi, microtubules are essential for various cellular processes, including nuclear division, cell shape maintenance, and intracellular transport. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Induction of Oxidative Stress: Some studies suggest that benzimidazole derivatives can induce the production of reactive oxygen species (ROS) within yeast cells. nih.gov The accumulation of ROS leads to significant oxidative stress, causing damage to cellular components such as proteins, lipids, and nucleic acids, which contributes to fungal cell death.

The following tables present findings from studies on various 1,2-disubstituted benzimidazole derivatives, illustrating their activity against a range of microbial pathogens.

Table 1: Antibacterial Activity of Selected 1,2-Disubstituted Benzimidazole Derivatives

Compound Derivative ClassBacterial StrainMIC (μg/mL)Reference
Triaryl Benzimidazole (Compound 13)Enterococcus faecalis (VRE)2 acs.org
Triaryl Benzimidazole (Compound 13)Staphylococcus aureus (EMRSA-15)4 acs.org
Triaryl Benzimidazole (Compound 13)Acinetobacter baumannii16 acs.org
N-Alkylated-2-(substituted phenyl)-1H-benzimidazole (Compound 2g)Streptococcus faecalis8 acs.org
N-Alkylated-2-(substituted phenyl)-1H-benzimidazole (Compound 2g)Staphylococcus aureus4 acs.org
N-Alkylated-2-(substituted phenyl)-1H-benzimidazole (Compound 2g)Staphylococcus aureus (MRSA)4 acs.org

Table 2: Antifungal Activity of Selected 1,2-Disubstituted Benzimidazole Derivatives

Compound Derivative ClassFungal StrainMIC (μg/mL)Reference
Bisbenzimidazole DerivativeCandida albicans (ATCC 90028)0.975 nih.gov
Bisbenzimidazole DerivativeAspergillus fumigatus (clinical isolate)0.975 nih.gov
Benzimidazole-1,2,4 triazole hybrid (Compound 76a)Candida albicans0.0075 µM rsc.org
N-Alkylated-2-(substituted phenyl)-1H-benzimidazole (Compound 2g)Candida albicans64 acs.org
N-Alkylated-2-(substituted phenyl)-1H-benzimidazole (Compound 2g)Aspergillus niger64 acs.org

Applications in Material Science and Functional Materials

Development of Organic Optoelectronic Materials

The benzimidazole (B57391) core structure is known for its electron-accepting properties and is utilized in designing materials for organic electronics. rsc.org

Role in Electroluminescent Devices (OLEDs)

Various derivatives of benzimidazole have been synthesized and evaluated as emitters or host materials in OLEDs, particularly for blue electroluminescence. nih.govnih.gov These compounds are often designed to have high thermal stability and specific photophysical properties to enhance device efficiency and longevity. nih.gov However, there are no studies specifically reporting the synthesis or performance of 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole in an OLED device.

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission is a phenomenon where non-emissive molecules are induced to emit light upon aggregation. This property is highly valuable for applications in sensors, bio-imaging, and optoelectronic devices. nih.govnih.gov Several imidazole (B134444) and benzimidazole derivatives have been identified as AIE-active luminogens. nih.govnih.gov The AIE effect in these molecules is often attributed to the restriction of intramolecular motion in the aggregated state. rsc.org Nevertheless, the AIE characteristics of this compound have not been investigated or reported.

Advanced Polymer and Composite Applications

Benzimidazole-containing polymers, such as polybenzimidazoles (PBIs), are known for their high thermal and chemical stability. Research in this area often focuses on creating novel polymers by incorporating different functionalized benzimidazole monomers to enhance properties like solubility, processability, or specific functionalities. There is no available research detailing the use of this compound as a monomer or an additive in the development of advanced polymers or composite materials.

Coordination Chemistry and Metal Complexes of 2 Benzhydryl 1 Phenyl 1h Benzo D Imidazole Ligands

Synthesis and Characterization of Metal-Benzimidazole Complexes

The synthesis of metal complexes with 2-substituted benzimidazole (B57391) ligands, such as 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole, typically involves the reaction of the ligand with a metal salt in a suitable solvent. Common methods include stirring the reactants at room temperature or refluxing the solution to facilitate complex formation. nih.gov For instance, the synthesis of Cu(II) and Ni(II) complexes of some 2-substituted benzimidazoles has been achieved by reacting the ligand with the corresponding metal chloride salt in an ethanolic solution. jocpr.com Similarly, zinc(II) complexes have been prepared by reacting a benzimidazole derivative with a zinc acetate salt in ethanol. nih.gov

The resulting metal complexes are often solids that can be isolated by filtration and purified by recrystallization from appropriate solvents like DMF (dimethylformamide). nih.gov The characterization of these complexes is crucial to determine their structure and properties. A variety of analytical and spectroscopic techniques are employed for this purpose.

Common Characterization Techniques:

Elemental Analysis: Confirms the empirical formula of the complex by determining the percentage of carbon, hydrogen, nitrogen, and the metal. jocpr.com

Molar Conductivity Measurements: Helps in determining the electrolytic nature of the complexes. Low conductivity values in solvents like DMF suggest a non-electrolytic nature. jocpr.com

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N imine group in the benzimidazole ring to a lower wavenumber upon complexation indicates the coordination of the nitrogen atom to the metal. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-halide (M-Cl) bonds. jocpr.com

¹H NMR Spectroscopy: Can confirm the structure of the ligand and, in the case of diamagnetic complexes (like those of Zn(II)), provide insights into the coordination environment. The absence of the N-H proton signal in the complex spectrum compared to the free ligand can indicate coordination through the deprotonated nitrogen. nih.gov

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion.

Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complex, which is indicative of the number of unpaired electrons and thus the geometry of the complex (e.g., tetrahedral vs. square planar for Ni(II)). jocpr.com

Mass Spectrometry: Confirms the molecular weight of the synthesized complexes. nih.gov

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

The following table summarizes the expected characterization data for a hypothetical metal complex of this compound, based on data for similar compounds.

TechniqueExpected Observation for M(this compound)₂Cl₂
Elemental Analysis Consistent with the calculated percentages for the proposed formula.
Molar Conductivity Low values in DMF, indicating a non-electrolytic nature.
IR Spectroscopy (cm⁻¹) Shift of the ν(C=N) band to a lower frequency compared to the free ligand. Appearance of new bands for ν(M-N) and ν(M-Cl).
UV-Vis Spectroscopy Bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, characteristic of the metal ion and its geometry.
Magnetic Moment (B.M.) Value would depend on the metal ion and its coordination environment (e.g., ~1.73 B.M. for octahedral Cu(II), ~3.0 B.M. for tetrahedral Ni(II)).

Ligand Field Effects and Coordination Geometries

The this compound ligand is expected to act as a monodentate ligand, coordinating to the metal ion through the lone pair of electrons on the sp² hybridized nitrogen atom (N3) of the imidazole (B134444) ring. jocpr.com The bulky benzhydryl and phenyl substituents at the 2 and 1 positions, respectively, would likely exert significant steric hindrance, influencing the coordination number and geometry of the resulting metal complexes.

Based on studies of structurally related benzimidazole ligands, various coordination geometries can be anticipated. For instance, Ni(II) complexes with monodentate benzimidazole ligands have been reported to exhibit tetrahedral geometry, while Cu(II) complexes often adopt a square planar geometry. jocpr.comresearchgate.net The specific geometry is a result of a balance between the electronic effects of the ligand (ligand field strength) and the steric demands of the bulky substituents.

The electronic spectra of these complexes provide valuable insights into the ligand field effects and coordination geometries. For example, d-d transitions observed in the visible region of the spectrum are characteristic of the geometry around the metal ion.

Potential Coordination Geometries:

Tetrahedral: Often observed for Ni(II) complexes with bulky ligands.

Square Planar: Common for Cu(II) complexes.

Octahedral: Possible if the metal ion coordinates to additional ligands, such as solvent molecules or counter-ions.

The following table outlines the expected electronic spectral data and corresponding geometries for hypothetical complexes of this compound with Cu(II) and Ni(II).

Metal IonProposed GeometryExpected d-d Transitions (cm⁻¹)
Cu(II)Square PlanarBands in the range of 14,000-18,000 cm⁻¹
Ni(II)TetrahedralBands in the visible region, typically around 15,000-17,000 cm⁻¹ and in the near-IR

Photophysical Properties of Coordination Compounds (e.g., Luminescence)

The photophysical properties of metal complexes containing benzimidazole-based ligands are of significant interest, particularly their luminescence. The ligand itself, possessing a conjugated π-system, is expected to exhibit fluorescence. Upon coordination to a metal ion, the photophysical properties of the ligand can be significantly altered.

For instance, zinc(II) complexes with benzimidazole-derived ligands have been shown to exhibit luminescence. researchgate.net The emission properties can be influenced by factors such as the nature of the substituents on the benzimidazole ring, the coordination geometry, and the presence of solvent molecules. Some zinc complexes of other benzimidazole-based ligands have demonstrated excitation-dependent emission and solvochromism, where the luminescence color changes with the polarity of the solvent or upon mechanical grinding. mdpi.com

The luminescence in these complexes often arises from ligand-centered π-π* transitions. The coordination to a metal ion can enhance the rigidity of the ligand, leading to an increase in the fluorescence quantum yield. The emission spectra of such complexes can show a red-shift or a blue-shift compared to the free ligand, depending on the nature of the metal-ligand interaction. researchgate.net

The photoluminescence behavior of a hypothetical zinc complex of this compound is summarized in the table below, based on findings for similar zinc-benzimidazole complexes.

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield
[Zn(this compound)₂Cl₂]~310-320~480-490Low to moderate

Supramolecular Assembly and Non Covalent Interactions

Exploration of Halogen Bonding in Crystal Engineering

There is no available research on the use of halogen bonding for the crystal engineering of 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole. Such studies would require the synthesis and crystallographic analysis of halogenated derivatives of the compound. While halogen bonding is a recognized tool in crystal engineering for creating specific supramolecular architectures in other organic molecules, including some benzimidazole (B57391) derivatives, its application to the this compound framework has not been documented in the available literature. nih.govmdpi.com

Advanced Analytical Methodologies for Research and Development

Chromatographic Purity and Homogeneity Analysis (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of newly synthesized benzimidazole (B57391) compounds, monitoring the progress of chemical reactions, and for the purification of the final product.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for the qualitative analysis of "2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole". It is particularly useful for determining the number of components in a mixture and for optimizing solvent systems for column chromatography. The purity of synthesized benzimidazole derivatives is often initially ascertained by TLC and melting point. ijcrt.org For compounds analogous to "this compound", silica (B1680970) gel plates are commonly used as the stationary phase. The choice of mobile phase is critical for achieving good separation. A variety of solvent systems can be employed, with the polarity adjusted to suit the specific compound. Visualization of the separated spots can be achieved under UV light or by using iodine vapor. ijpsm.comnih.gov

Table 1: Representative TLC Conditions for Analysis of Benzimidazole Derivatives

ParameterDescription
Stationary Phase Silica gel G coated on glass plates or aluminum foil
Mobile Phase Systems Ethyl acetate: Methanol (B129727) (9:1 v/v) ijcrt.org
Toluene: Acetone (8:2 v/v) ijpsm.com
Ethyl Acetate: n-Hexane (6:4 v/v) ijpsm.com
Benzene (B151609): Acetone (7:3 v/v) ijcrt.org
Visualization UV light (254 nm), Iodine vapor chamber ijpsm.comnih.gov

This table presents typical conditions used for the analysis of various benzimidazole derivatives and serves as a starting point for the development of a specific method for "this compound".

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of "this compound". It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is the most common mode used for the analysis of benzimidazole derivatives. nih.govresearchgate.net In this method, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with a buffer to control the pH. nih.gov The selection of the column, mobile phase composition, and detector wavelength are crucial for achieving optimal separation and detection. nih.govptfarm.pl

Table 2: Illustrative HPLC Parameters for the Analysis of Benzimidazole Compounds

ParameterDescription
Column Nucleosil C8 or equivalent reversed-phase column nih.gov
Mobile Phase A 0.05% Orthophosphoric acid in Water: Acetonitrile (75:25 v/v), adjusted to pH 4.5 nih.gov
Mobile Phase B 0.05% Orthophosphoric acid in Water: Acetonitrile (50:50 v/v), adjusted to pH 4.5 nih.gov
Gradient A gradient system can be employed for optimal separation of multiple components.
Detection UV detection at 254 nm or 288 nm nih.gov
Flow Rate Typically 1.0 mL/min

This table provides an example of HPLC conditions that have been successfully used for the separation of other benzimidazole derivatives and can be adapted for "this compound".

High-Throughput Screening for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. While specific HTS assays for "this compound" are not detailed in publicly available literature, the benzimidazole scaffold is frequently included in small molecule libraries for screening campaigns. rsc.org

Mechanistic studies aim to elucidate the molecular interactions through which a compound exerts its biological effects. HTS can be a valuable tool in these studies by enabling the screening of a compound against a panel of targets (e.g., enzymes, receptors) to identify its primary mode of action. For example, HTS assays have been used to identify benzimidazole derivatives as inhibitors of specific kinases or as agents that interfere with DNA replication.

The general workflow for an HTS campaign for mechanistic studies involving a compound like "this compound" would typically involve the following steps:

Assay Development: A robust and sensitive assay is developed to measure the activity of the biological target of interest. This could be a biochemical assay (e.g., measuring enzyme activity) or a cell-based assay (e.g., measuring changes in gene expression or cell viability).

Library Screening: The compound, as part of a larger library, is tested in the developed assay at a single concentration to identify initial "hits".

Hit Confirmation and Dose-Response: The activity of the initial hits is confirmed, and dose-response curves are generated to determine their potency (e.g., IC50 or EC50 values).

Secondary and Counter-Screens: Hits are further tested in secondary assays to confirm their mechanism of action and to rule out non-specific effects or assay interference.

Table 3: Common HTS Assay Formats for Mechanistic Studies of Bioactive Compounds

Assay TypePrincipleExample Application for Benzimidazoles
Biochemical Assays Measure the effect of a compound on a purified biological target, such as an enzyme or receptor.Kinase inhibition assays, DNA topoisomerase activity assays.
Cell-Based Assays Measure the effect of a compound on a cellular process in living cells.Cell viability assays (e.g., MTT, CellTiter-Glo), reporter gene assays, high-content imaging.
Phenotypic Screening Identifies compounds that produce a desired change in cell or organism phenotype without a preconceived target.Screening for antimicrobial or anticancer activity.

This table outlines general HTS methodologies that could be applied to investigate the mechanism of action of "this compound".

Q & A

What are the optimized synthetic protocols for 2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of o-phenylenediamine derivatives with substituted carbonyl compounds under reflux conditions. For example, hydrazine hydrate in methanol facilitates intermediate formation (e.g., 2-hydrazinyl derivatives) .
  • Step 2: Functionalization via nucleophilic substitution or cross-coupling reactions. Catalysts like nano-SiO₂ enhance regioselectivity and yield (e.g., 85% yield for aryl-substituted derivatives) .
  • Purification: Recrystallization or column chromatography is critical for isolating high-purity products (>95% purity) .
    Key Considerations:
  • Solvent polarity (e.g., DMF vs. ethanol) impacts reaction rates and byproduct formation .
  • Green synthesis approaches using water or biodegradable solvents improve sustainability without compromising yield .

What spectroscopic and crystallographic methods are recommended for structural characterization of benzimidazole derivatives?

Level: Basic
Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (δ 125–155 ppm). Substituents like trifluoromethyl groups show distinct splitting patterns .
    • IR: Identify N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Crystallography:
    • Single-crystal X-ray diffraction (e.g., SHELX programs) resolves dihedral angles between aromatic rings (e.g., 61.96° for naphthalene-benzimidazole systems) .
    • Planarity analysis (max. deviation <0.03 Å) confirms conjugation in the benzimidazole core .

How can computational tools like DFT and molecular docking elucidate electronic properties and target interactions?

Level: Advanced
Answer:

  • DFT Calculations:
    • Optimize molecular geometry using B3LYP/6-31G* to predict HOMO-LUMO gaps (e.g., 4.2 eV for electron-withdrawing substituents) .
    • Electrostatic potential maps identify nucleophilic/electrophilic sites for reaction planning .
  • Molecular Docking:
    • AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like EGFR (e.g., ΔG = -9.8 kcal/mol for 2-phenyl derivatives) .
    • Pharmacophore modeling aligns substituents (e.g., trifluoromethyl groups) with hydrophobic pockets in TRPV1 receptors .

How can researchers address discrepancies in biological activity data caused by structural variations?

Level: Advanced
Answer:

  • Structure-Activity Relationship (SAR) Analysis:
    • Compare analogs with halogen (Cl, Br) or alkyl (CH₃, CF₃) substituents. For example, 4-bromo derivatives show 4× higher antimicrobial activity against S. aureus than unsubstituted analogs .
    • Use dose-response curves to quantify IC₅₀ variations (e.g., 4.6 nM vs. 12.3 nM for TRPV1 antagonists) .
  • Data Normalization:
    • Control for lipophilicity (LogP) and solubility (LogS) using ADMET predictors to isolate structural effects .

What strategies resolve crystallographic data inconsistencies during refinement?

Level: Advanced
Answer:

  • Refinement Software:
    • SHELXL refines disordered solvent molecules and anisotropic thermal parameters. For example, R-factor reduction from 0.15 to 0.039 via iterative cycles .
  • Validation Tools:
    • PLATON checks for missed symmetry or twinning. Dihedral angle outliers (>5° from expected values) indicate potential misassignments .

How do reaction conditions influence regioselectivity in benzimidazole synthesis?

Level: Advanced
Answer:

  • Catalytic Effects:
    • Acidic conditions (e.g., HCl/EtOH) favor N1-substitution, while basic media promote C2 functionalization .
    • Nano-SiO₂ catalysts reduce activation energy for aryl coupling, achieving >90% regioselectivity for para-substituted products .
  • Steric and Electronic Factors:
    • Bulky substituents (e.g., biphenyl groups) direct reactions to less hindered positions, confirmed by NMR coupling constants .

How can in-silico ADMET analysis guide the optimization of pharmacokinetic properties?

Level: Advanced
Answer:

  • ADMET Prediction:
    • SwissADME or admetSAR evaluates BBB permeability (e.g., -0.85 LogBB for polar derivatives) and CYP450 inhibition (e.g., 0.85 probability for 2-nitro analogs) .
    • Toxicity alerts (e.g., PAINS filters) flag reactive motifs like Michael acceptors .
  • Optimization Strategies:
    • Introduce solubilizing groups (e.g., -OH, -COOCH₃) to improve bioavailability (e.g., 65% oral bioavailability for methoxy derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.